![molecular formula C13H12ClNO B2365347 2-[(3-Chlorophenyl)methoxy]aniline CAS No. 1019111-09-1](/img/structure/B2365347.png)
2-[(3-Chlorophenyl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Chlorophenyl)methoxy]aniline” is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.69 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)methoxy]aniline” consists of a benzene ring (aniline) attached to a methoxy group and a chlorophenyl group . The exact structure would require more specific information or computational chemistry analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Chlorophenyl)methoxy]aniline” are not fully detailed in the retrieved data. The compound has a molecular weight of 233.69 .
Aplicaciones Científicas De Investigación
Synthesis and Inhibitory Activities
2-[(3-Chlorophenyl)methoxy]aniline and its derivatives have been actively researched for their potential in medicinal chemistry. For instance, certain analogues demonstrated significant inhibition of Src kinase activity, a protein involved in regulating cell growth and differentiation. Optimization of these compounds led to increased inhibition of Src-mediated cell proliferation, highlighting their potential as therapeutic agents in cancer treatment (Boschelli et al., 2001). Another study synthesized a series of pyrazolines based thiazolidin-4-one derivatives, which showed promising properties as anticancer and HIV agents, marking a significant stride in pharmacological research (Patel et al., 2013).
Catalytic and Chemical Properties
The compound's derivatives have been utilized in a variety of catalytic and chemical processes. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates involved derivatives of 2-[(3-Chlorophenyl)methoxy]aniline, showcasing its relevance in chemical synthesis (Wolfe & Buchwald, 2003). Moreover, novel quinazolinone derivatives were synthesized using derivatives of the compound, which exhibited antimicrobial activity, indicating its potential in developing new antimicrobial agents (Habib et al., 2013).
Material Science and Chemistry
In material science, derivatives of 2-[(3-Chlorophenyl)methoxy]aniline have been used in synthesizing polyurethane cationomers with anil groups. These materials exhibited photochromic mechanisms and fluorescent properties, suggesting applications in the development of smart materials and optical devices (Buruianǎ et al., 2005). Additionally, a (3-methoxy-N-salicylidene)aniline-derived Schiff base complex was synthesized, characterized, and found to significantly influence catalytic behavior, indicating potential in catalysis (Yue et al., 2010).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWODHBYGJPAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methoxy]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)
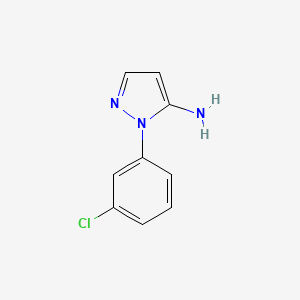
![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)
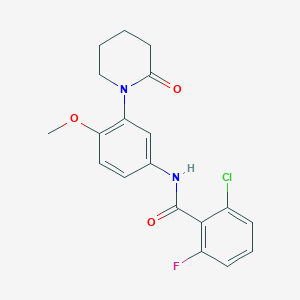
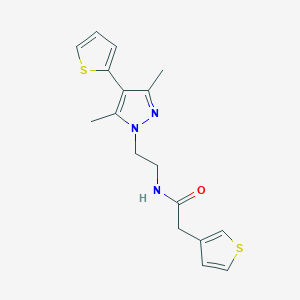
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
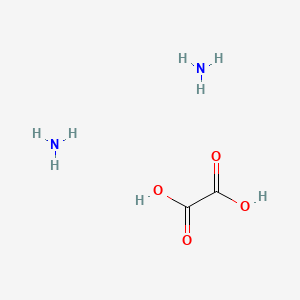
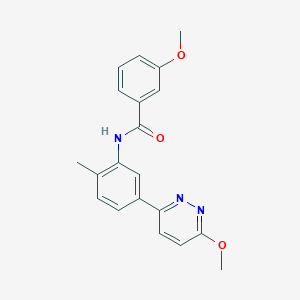
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)